3-O-Methyl-L-ascorbic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

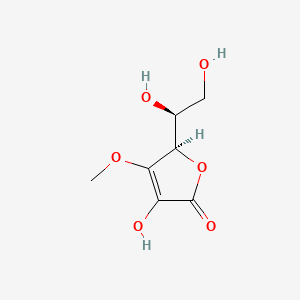

3-O-Methyl-L-ascorbic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O6 and its molecular weight is 190.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cosmetic Applications

Skin Whitening and Anti-Aging Effects

3-O-Methyl-L-ascorbic acid is primarily utilized in cosmetic products for its skin-whitening and anti-aging properties. Studies have shown that this compound can significantly reduce melanin production, thus aiding in the treatment of hyperpigmentation conditions such as melasma. A clinical study demonstrated that a formulation containing 5% of this compound led to a notable decrease in melanin content in treated areas compared to control groups .

Mechanisms of Action

The efficacy of this compound is attributed to its ability to:

- Enhance collagen synthesis : It stimulates the production of collagen, which is crucial for maintaining skin elasticity and firmness .

- Protect against UV damage : The compound exhibits photoprotective effects by reducing DNA damage in skin cells induced by UV radiation .

- Act as a radical scavenger : Its antioxidant properties help neutralize free radicals, thereby reducing oxidative stress on the skin .

Therapeutic Applications

Potential in Cancer Treatment

Research has indicated that derivatives of Vitamin C, including this compound, may play a role in cancer therapy. High doses of ascorbic acid have been linked with reduced tumor growth in certain studies. For instance, Linus Pauling's work suggested that intravenous administration of Vitamin C could enhance survival rates in cancer patients by acting as an antioxidant and modulating immune responses .

Role in Sepsis and Acute Respiratory Distress Syndrome

There is emerging evidence supporting the use of Vitamin C derivatives as adjunctive therapies for sepsis-induced acute respiratory distress syndrome (ARDS). Studies have reported that administering high doses of ascorbate can improve outcomes for patients suffering from severe infections, potentially through mechanisms involving oxidative stress reduction and immune modulation .

Biological Research Applications

Cellular Studies

In vitro studies have shown that this compound can stimulate fibroblast proliferation and collagen accumulation, which are essential for wound healing and tissue repair. For example, a study highlighted its effectiveness in promoting the formation of extracellular matrix components by skin fibroblasts, indicating its potential utility in regenerative medicine .

Antioxidant Properties

The compound's ability to scavenge reactive oxygen species (ROS) has been extensively studied. Research indicates that modifications at the hydroxyl groups enhance its antioxidant capacity, making it a valuable candidate for formulations aimed at combating oxidative stress-related disorders .

Table 1: Comparative Efficacy of this compound in Skin Treatments

Table 2: Mechanisms of Action for this compound

| Mechanism | Description |

|---|---|

| Collagen Synthesis | Stimulates fibroblast activity leading to increased collagen production |

| UV Protection | Reduces DNA damage from UV exposure |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress |

属性

分子式 |

C7H10O6 |

|---|---|

分子量 |

190.15 g/mol |

IUPAC 名称 |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5+/m0/s1 |

InChI 键 |

HFSCYDMAVALOIA-WVZVXSGGSA-N |

手性 SMILES |

COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |

规范 SMILES |

COC1=C(C(=O)OC1C(CO)O)O |

同义词 |

3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。